4-Acetyl-5-oxooctanenitrile
Description
4-Acetyl-5-oxooctanenitrile is a β-oxoalkanenitrile characterized by an acetyl group at the 4-position, a ketone (oxo) group at the 5-position, and an octanenitrile backbone. These compounds are pivotal in constructing heterocyclic frameworks, such as azolylazines, due to their dual reactivity from the nitrile and ketone functionalities . Additionally, derivatives of β-oxoalkanenitriles, particularly those with aromatic substituents (e.g., pyridyl groups), exhibit pharmacological activities and serve as ligands in metal complexes with antimicrobial properties .
Properties
CAS No. |
90208-39-2 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-acetyl-5-oxooctanenitrile |
InChI |
InChI=1S/C10H15NO2/c1-3-5-10(13)9(8(2)12)6-4-7-11/h9H,3-6H2,1-2H3 |
InChI Key |
CRXAWTRVQHUXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CCC#N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-oxooctanenitrile can be achieved through several methods. One common approach involves the reaction of 4-acetylbutyronitrile with an appropriate oxidizing agent. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of 4-Acetyl-5-oxooctanenitrile may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-oxooctanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can react with the acetyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-5-oxooctanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-oxooctanenitrile involves its reactivity with various molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of different products. The nitrile group can be reduced to form amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 4-Acetyl-5-oxooctanenitrile and two analogues: 4-Methyl-5-oxo-hexanenitrile and 2-Ethoxy-2-(oxolan-3-yl)acetonitrile .
*Calculated based on molecular formula.
Pharmacological and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
